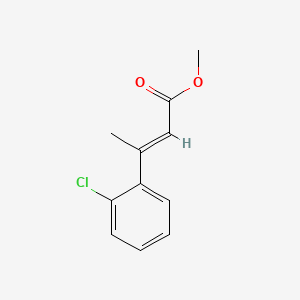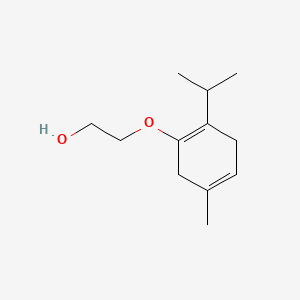
2-丁氧乙醇-1,1,2,2-d4
描述
2-Butoxyethanol-1,1,2,2-d4 is the isotope labelled analog of 2-Butoxyethanol . It is used as a reagent in the synthesis of 4-butoxyethoxy-N-octadecyl-1,8-naphthalimide as a new fluorescent probe for the determination of proteins . It is also used as a reagent in the synthesis of 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors .
Synthesis Analysis
2-Butoxyethanol is an organic compound with the chemical formula BuOC2H4OH . It is a colorless liquid with a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol . As a relatively nonvolatile, inexpensive solvent, it is used in many domestic and industrial products because of its properties as a surfactant .Molecular Structure Analysis
The molecular formula of 2-Butoxyethanol-1,1,2,2-d4 is CH3CH2CH2CH2OCD2CD2OH . The molecular weight is 122.20 .Chemical Reactions Analysis
2-Butoxyethanol can harm the eyes, skin, kidneys, and blood . The level of exposure depends upon the dose, duration, and work being done .Physical And Chemical Properties Analysis
2-Butoxyethanol is a clear, colorless liquid . It has a density of 0.90 g/cm3, a melting point of -77 °C, and a boiling point of 171 °C . It is miscible in water and in most organic solvents . It has a vapor pressure of 0.8 mmHg , a refractive index (nD) of 1.4198 (20 °C) , and a viscosity of 2.9 cP at 25 °C .科学研究应用
相分离研究
2-丁氧乙醇/水系统已被用作透明模型,以研究微重力条件下共晶合金中的相分离。在德国太空实验室任务 D-2 期间进行的 NUGRO 实验中对此进行了探索,以了解该系统中液/液相分离的动力学。NUGRO 的地面研究计划为规划太空实验和理解其物理学提供了必要的数据 (Klein & Woermann, 1994)。
微乳液和相变
对水中 2-丁氧乙醇的研究表明它具有经历伪相变的能力,这从 NMR 数据中可以看出。这种转变发生在约 1.2 M 的浓度下,支持了它在研究微乳液形成和相关相行为中的应用 (Desrosiers, Dinter, & Saunders, 1984)。
表面的吸附行为
中子反射率实验研究了 n-2-丁氧乙醇和 i-2-丁氧乙醇水溶液在亲水性二氧化硅基质上的吸附行为。这些研究对于理解临界溶液温度附近的界面现象和吸附动力学至关重要 (Howse et al., 2002)。
扩散系数分析
对 2-丁氧乙醇/水混合物的扩散系数的研究揭示了互扩散系数对温度和组成的依赖性,从而深入了解了临界点附近的相分离动力学和临界现象 (Schmitz, Belkoura, & Woermann, 1994)。
分子相互作用和结构形成
对 2-丁氧乙醇和水的二元溶液中的局部结构形成的研究揭示了类包合物水合物结构和聚集体的存在,这对于理解此类二元混合物中的分子相互作用和相行为非常重要 (Ito, Fujiyama, & Udagawa, 1983)。
作用机制
Target of Action
The primary target of 2-Butoxyethanol-1,1,2,2-d4 is the erythrocytes, or red blood cells . The compound’s metabolite, 2-butoxyacetic acid, causes a haemolytic effect, which is characterized by the swelling of erythrocytes, morphological changes, and decreasing deformability .
Mode of Action
2-Butoxyethanol-1,1,2,2-d4 interacts with its targets through its metabolite, 2-butoxyacetic acid . This metabolite is responsible for the haemolytic effect observed in various species . The haemolysis is characterized by swelling of the erythrocytes, morphological changes, and decreasing deformability .
Biochemical Pathways
The biochemical pathways affected by 2-Butoxyethanol-1,1,2,2-d4 are primarily related to haemolysis, or the rupture of red blood cells .
Pharmacokinetics
2-Butoxyethanol-1,1,2,2-d4 is readily absorbed through inhalation, oral administration, or dermal application . It is rapidly distributed in tissue and metabolized mainly by alcohol dehydrogenase and aldehyde dehydrogenase to form 2-butoxyacetaldehyde and 2-butoxyacetic acid . The compound is then eliminated with the urine . The half-time with which the unchanged glycol ether is eliminated with the urine was about 1.4 hours . Butoxyacetic acid is eliminated with urine with a half-time of 5.8 hours .
Result of Action
The primary result of the action of 2-Butoxyethanol-1,1,2,2-d4 is haemolysis, or the rupture of red blood cells . This can lead to a variety of health effects, including anemia and other blood disorders .
Action Environment
The action of 2-Butoxyethanol-1,1,2,2-d4 can be influenced by various environmental factors. For example, the compound is known to biodegrade in soils and water, with a half-life of 1–4 weeks in aquatic environments . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the presence of certain environmental conditions .
安全和危害
未来方向
The development and implementation of a replacement chemistry for 2-butoxyethanol used in fracturing has had a profound effect on the stimulation market in Canada . The introduction of an alternate product has already realized a significant environmental impact, and there is even greater unrealized potential . The safety and material handling implications are greatly improved with the use of this alternative product .
生化分析
Biochemical Properties
2-Butoxyethanol-1,1,2,2-d4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form butoxyacetic acid . This interaction is crucial for understanding the compound’s biochemical properties and its effects on cellular functions.
Cellular Effects
2-Butoxyethanol-1,1,2,2-d4 has been shown to influence various cellular processes. It enhances the adherence of red blood cells to endothelial cells, which can lead to vascular occlusion and organ infarction . Additionally, it affects hematological parameters such as osmotic fragility, fibrinogen levels, and erythrocyte count . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Butoxyethanol-1,1,2,2-d4 involves its metabolism to butoxyacetic acid, which is the proximate hemolytic agent . This metabolite interacts with red blood cells, causing changes in their deformability and adherence properties. The compound also affects enzyme activity, leading to alterations in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butoxyethanol-1,1,2,2-d4 change over time. The compound is readily absorbed and rapidly distributed in tissues, with a half-life of about 40 minutes in blood . Over time, it is metabolized and eliminated, primarily through urine. Long-term exposure can lead to hematological changes and other toxic effects, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Butoxyethanol-1,1,2,2-d4 vary with different dosages in animal models. At lower doses, it primarily affects the hematopoietic system, causing hemolytic anemia . Higher doses can lead to more severe toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
2-Butoxyethanol-1,1,2,2-d4 is involved in several metabolic pathways. It is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form butoxyacetic acid . This metabolite further interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for studying the compound’s biochemical properties and effects.
Transport and Distribution
Within cells and tissues, 2-Butoxyethanol-1,1,2,2-d4 is transported and distributed through various mechanisms. It is absorbed through the skin and respiratory tract, rapidly distributed in tissues, and primarily eliminated through urine . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Butoxyethanol-1,1,2,2-d4 is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical properties and effects.
属性
IUPAC Name |
2-butoxy-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-WVTKESLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-96-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


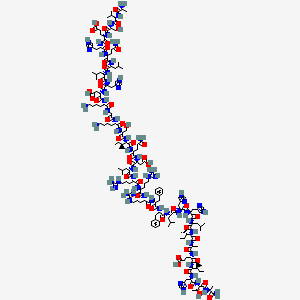
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)
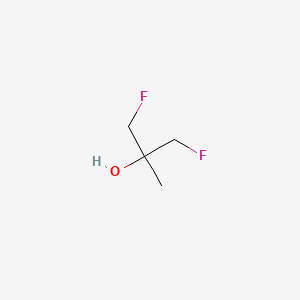

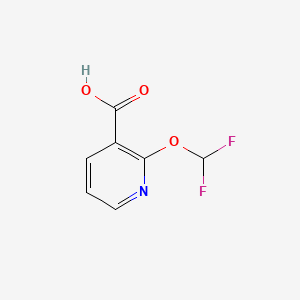

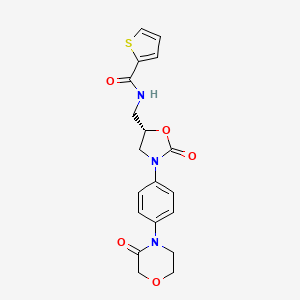
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
